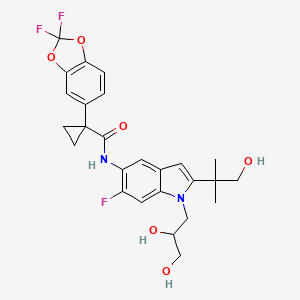

(Rac)-Tezacaftor

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H27F3N2O6 |

|---|---|

Molecular Weight |

520.5 g/mol |

IUPAC Name |

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide |

InChI |

InChI=1S/C26H27F3N2O6/c1-24(2,13-33)22-8-14-7-18(17(27)10-19(14)31(22)11-16(34)12-32)30-23(35)25(5-6-25)15-3-4-20-21(9-15)37-26(28,29)36-20/h3-4,7-10,16,32-34H,5-6,11-13H2,1-2H3,(H,30,35) |

InChI Key |

MJUVRTYWUMPBTR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CO)C1=CC2=CC(=C(C=C2N1CC(CO)O)F)NC(=O)C3(CC3)C4=CC5=C(C=C4)OC(O5)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

(Rac)-Tezacaftor's Mechanism of Action in CFTR Correction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of (Rac)-Tezacaftor, a key corrector molecule in the treatment of Cystic Fibrosis (CF). It is designed to be a comprehensive resource, detailing the molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function in correcting defective Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.

Introduction to Tezacaftor and CFTR Correction

Cystic Fibrosis is a monogenic autosomal recessive disorder caused by mutations in the CFTR gene, which encodes an epithelial ion channel responsible for chloride and bicarbonate transport. The most common mutation, F508del, leads to misfolding and premature degradation of the CFTR protein, resulting in its absence from the cell surface. CFTR modulators are a class of drugs designed to rescue the function of this faulty protein. These are broadly categorized as correctors, which aid in the proper folding and trafficking of the CFTR protein to the cell membrane, and potentiators, which enhance the channel's opening probability at the cell surface.

Tezacaftor (VX-661) is a second-generation CFTR corrector. It is a small molecule that improves the processing and trafficking of mutant CFTR, particularly the F508del-CFTR protein, to the cell surface.[1][2][3][4] Tezacaftor is often used in combination with a potentiator, ivacaftor, and another corrector, elexacaftor, to achieve a synergistic effect in restoring CFTR function.[2][4]

Molecular Mechanism of Action

Tezacaftor's primary mechanism involves direct binding to the CFTR protein, which stabilizes its conformation and facilitates its proper folding and subsequent trafficking through the cellular quality control machinery.

Binding Site on the CFTR Protein

Cryo-electron microscopy (cryo-EM) studies have revealed that tezacaftor binds to a specific site within the first transmembrane domain (TMD1) of the CFTR protein.[5][6][7] This binding pocket is formed by transmembrane helices 1, 2, 3, and 6.[7] This is a distinct binding site from that of the potentiator ivacaftor, which binds to a cleft formed by transmembrane helices 4, 5, and 8.[6][7] The specific interaction with TMD1 is crucial for its corrector activity.

Conformational Stabilization and Enhanced Trafficking

The F508del mutation in the nucleotide-binding domain 1 (NBD1) of CFTR leads to misfolding of the entire protein, with significant instability in TMD1.[8] Tezacaftor acts as a molecular chaperone, stabilizing the TMD1 domain at an early stage of CFTR biogenesis within the endoplasmic reticulum (ER).[8] This stabilization prevents the misfolded protein from being targeted for premature degradation by the ER-associated degradation (ERAD) pathway. By promoting a more native-like conformation, tezacaftor allows the F508del-CFTR protein to pass through the cellular quality control checkpoints and traffic to the Golgi apparatus for further processing and eventual insertion into the plasma membrane.[2][4]

The diagram below illustrates the proposed mechanism of tezacaftor in correcting the F508del-CFTR protein defect.

Synergy with Ivacaftor

Tezacaftor's primary role is to increase the quantity of CFTR protein at the cell surface.[2] However, the rescued F508del-CFTR still exhibits a gating defect, meaning the channel does not open efficiently. This is where the potentiator ivacaftor plays a crucial synergistic role. Ivacaftor binds to the mature CFTR protein at the cell surface and increases its channel open probability, thereby augmenting chloride ion transport.[2][4] The combination of a corrector like tezacaftor and a potentiator like ivacaftor leads to a more significant restoration of CFTR function than either agent alone.

Quantitative Data on Tezacaftor's Efficacy

The clinical efficacy of tezacaftor, primarily in combination with ivacaftor, has been demonstrated in numerous clinical trials. The following tables summarize key quantitative data from these studies.

Table 1: Improvement in Lung Function (ppFEV1)

| Study Population | Treatment Group | Mean Absolute Change in ppFEV1 from Baseline | Reference |

| F508del/F508del | Tezacaftor/Ivacaftor | +4.0 percentage points | [9] |

| F508del/Residual Function | Tezacaftor/Ivacaftor | +6.8 percentage points | [9] |

| F508del/Gating | Tezacaftor/Ivacaftor | +4.7 percentage points | [9] |

Table 2: Reduction in Sweat Chloride Concentration

| Study Population | Treatment Group | Mean Change in Sweat Chloride (mmol/L) from Baseline | Reference |

| F508del/F508del | Tezacaftor/Ivacaftor | -9.5 mmol/L | [9] |

| F508del/Residual Function | Tezacaftor/Ivacaftor | -10.1 mmol/L | [9] |

| F508del/Gating | Tezacaftor/Ivacaftor | -9.5 mmol/L | [9] |

Key Experimental Protocols

The mechanism of action and efficacy of tezacaftor have been elucidated through a variety of in vitro and ex vivo assays. Detailed methodologies for some of the key experiments are provided below.

Western Blot Analysis of CFTR Protein

This assay is used to assess the maturation of the CFTR protein. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) is found at the cell surface. Correctors like tezacaftor increase the ratio of Band C to Band B.[10][11][12][13][14]

Protocol:

-

Cell Culture and Treatment: Culture human bronchial epithelial (HBE) cells or other relevant cell lines expressing F508del-CFTR. Treat cells with tezacaftor (typically 1-10 µM) or vehicle control for 24-48 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 6% Tris-Glycine SDS-polyacrylamide gel.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities for Band B (~150 kDa) and Band C (~170 kDa) and calculate the C/B ratio.

Ussing Chamber Assay

This electrophysiological technique measures ion transport across epithelial monolayers. It is the gold standard for assessing the functional rescue of CFTR chloride channel activity.[3][15][16]

Protocol:

-

Cell Culture: Grow primary HBE cells from CF patients on permeable supports until a polarized monolayer is formed.

-

Treatment: Treat the cells with tezacaftor (and/or ivacaftor) for 24-48 hours.

-

Mounting: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments.

-

Short-Circuit Current (Isc) Measurement: Bathe both sides with identical Ringer's solution and measure the baseline Isc.

-

Pharmacological Modulation:

-

Add amiloride to the apical side to block the epithelial sodium channel (ENaC).

-

Add forskolin (e.g., 10 µM) to stimulate CFTR activity via cAMP activation.

-

Add a CFTR potentiator like ivacaftor (e.g., 1 µM) to the apical side.

-

Add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.

-

-

Data Analysis: Calculate the change in Isc in response to the pharmacological agents to quantify CFTR function.

Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This assay provides a 3D in vitro model to assess CFTR function. Intestinal organoids derived from CF patients are used to measure fluid secretion into the lumen, which is dependent on CFTR activity.[1][17][18][19][20]

Protocol:

-

Organoid Culture: Culture human intestinal organoids from rectal biopsies of CF patients.

-

Seeding: Seed 30-80 organoids per well in a 96-well plate with Matrigel.

-

Treatment: Treat the organoids with tezacaftor (and/or ivacaftor) for 24 hours.

-

Assay:

-

Add a solution containing forskolin (e.g., 5 µM) to stimulate CFTR-mediated fluid secretion.

-

Image the organoids at multiple time points (e.g., 0, 60, 120 minutes) using a brightfield microscope.

-

-

Analysis: Measure the change in the cross-sectional area of the organoids over time. An increase in area indicates functional CFTR.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through individual CFTR channels in the cell membrane, providing detailed information about channel gating and conductance.[21][22][23][24][25]

Protocol:

-

Cell Preparation: Use cells expressing F508del-CFTR, treated with tezacaftor to promote cell surface expression.

-

Pipette Preparation: Fabricate glass micropipettes with a small tip opening and fill with a solution containing the ions to be measured.

-

Seal Formation: Form a high-resistance "giga-seal" between the micropipette tip and the cell membrane.

-

Recording Configuration: Establish a whole-cell or excised-patch configuration.

-

Data Acquisition: Apply a voltage clamp and record the picoampere-level currents flowing through the CFTR channels in response to stimulation (e.g., with ATP and PKA).

-

Analysis: Analyze the single-channel recordings to determine open probability (Po), conductance, and mean open and closed times.

Conclusion

This compound is a pivotal CFTR corrector that functions by directly binding to and stabilizing the TMD1 domain of the CFTR protein. This action facilitates the proper folding and trafficking of mutant CFTR, such as F508del, to the cell surface, thereby increasing the density of functional channels. Its synergistic effect with the potentiator ivacaftor has led to significant clinical benefits for individuals with Cystic Fibrosis. The experimental methodologies detailed in this guide have been instrumental in elucidating this mechanism and continue to be vital tools in the development of novel CFTR modulators.

References

- 1. stemcell.com [stemcell.com]

- 2. trikaftahcp.com [trikaftahcp.com]

- 3. benchchem.com [benchchem.com]

- 4. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Functional Consequences of CFTR Interactions in Cystic Fibrosis | MDPI [mdpi.com]

- 7. Post-approval studies with the CFTR modulators Elexacaftor-Tezacaftor—Ivacaftor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. benchchem.com [benchchem.com]

- 11. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]

- 12. benchchem.com [benchchem.com]

- 13. cff.org [cff.org]

- 14. Analysis of CFTR mRNA and Protein in Peripheral Blood Mononuclear Cells via Quantitative Real-Time PCR and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 15. physiologicinstruments.com [physiologicinstruments.com]

- 16. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]

- 18. Protocol for Application, Standardization and Validation of the Forskolin-Induced Swelling Assay in Cystic Fibrosis Human Colon Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 20. stemcell.com [stemcell.com]

- 21. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function [frontiersin.org]

- 23. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Making sure you're not a bot! [nanion.de]

- 25. researchgate.net [researchgate.net]

(Rac)-Tezacaftor: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Tezacaftor, the racemic mixture of Tezacaftor (VX-661), represents a significant advancement in the treatment of cystic fibrosis (CF), a life-threatening genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. As a second-generation CFTR corrector, Tezacaftor addresses the underlying cellular defect in the most common CF-causing mutation, F508del. This technical guide provides an in-depth overview of the discovery and development timeline of this compound, its mechanism of action, and the key experimental findings that have established its therapeutic importance.

Discovery and Development Timeline

The development of Tezacaftor is a testament to the targeted drug discovery efforts aimed at correcting the misfolded F508del-CFTR protein. The timeline below highlights the key milestones in its journey from a laboratory compound to a clinically approved therapeutic.

| Year | Milestone |

| Early 2010s | Discovery of VX-661 (Tezacaftor) by Vertex Pharmaceuticals as a promising CFTR corrector candidate. |

| 2014 | The U.S. Food and Drug Administration (FDA) grants Orphan Drug Designation to VX-661 for the treatment of cystic fibrosis.[1] |

| 2015 | Initiation of Phase 3 clinical trials, EVOLVE and EXPAND, to evaluate the efficacy and safety of Tezacaftor in combination with Ivacaftor in CF patients with specific CFTR mutations.[2][3] |

| 2017 | Positive results from the EVOLVE and EXPAND Phase 3 trials are announced, demonstrating significant improvements in lung function and other key endpoints.[2] |

| 2018 | The FDA approves the combination of Tezacaftor and Ivacaftor (Symdeko) for the treatment of CF in patients aged 12 and older with two copies of the F508del mutation or one of several other specified mutations. |

| 2019 | The FDA approves the triple-combination therapy Trikafta (Elexacaftor/Tezacaftor/Ivacaftor) for CF patients aged 12 and older with at least one F508del mutation, significantly expanding the eligible patient population. |

Mechanism of Action: Correcting the F508del-CFTR Defect

The F508del mutation leads to the production of a misfolded CFTR protein that is prematurely degraded by the cell's quality control machinery and therefore does not reach the cell surface to function as a chloride channel. Tezacaftor acts as a "corrector" by directly binding to the misfolded F508del-CFTR protein during its synthesis and processing within the endoplasmic reticulum. This binding facilitates the proper folding of the protein, allowing it to bypass the cellular quality control checkpoints and traffic to the cell membrane. Once at the cell surface, the corrected F508del-CFTR protein can be activated by a potentiator, such as Ivacaftor, to restore chloride ion transport.[4][5]

Caption: Mechanism of action of this compound in correcting the F508del-CFTR protein defect.

Quantitative Data from Preclinical and Clinical Studies

Preclinical In Vitro Efficacy

The efficacy of Tezacaftor in correcting the F508del-CFTR defect was initially established in preclinical in vitro models, primarily using human bronchial epithelial (HBE) cells derived from CF patients.

| Assay Type | Cell Model | Treatment | Endpoint | Result |

| Ussing Chamber | F508del/F508del HBE cells | Tezacaftor (24h) | Chloride Transport (% of normal) | Increased from baseline of 2.5% to 8.1% of normal levels.[5] |

| Ussing Chamber | F508del/F508del HBE cells | Tezacaftor + Ivacaftor (24h) | Chloride Transport (% of normal) | Further increased to 15.7% of non-CF airway cells.[5] |

| Ciliary Beat Frequency | F508del/F508del HBE cells | Tezacaftor + Ivacaftor (72h) | Ciliary Beat Frequency | Increased to levels greater than those observed with either agent alone.[5] |

Clinical Trial Efficacy: EVOLVE and EXPAND Studies

The pivotal Phase 3 trials, EVOLVE and EXPAND, provided robust clinical evidence for the efficacy and safety of Tezacaftor in combination with Ivacaftor.

EVOLVE Study: Patients with two copies of the F508del mutation

| Endpoint | Tezacaftor/Ivacaftor Group | Placebo Group | Treatment Difference (95% CI) | p-value |

| Mean absolute change in ppFEV1 through 24 weeks | 4.0 percentage points | - | 4.0 (3.1 to 4.8) | <0.001 |

| Mean absolute change in sweat chloride at week 24 | -9.5 mmol/L | - | -9.5 (-11.0 to -8.0) | <0.001 |

| Pulmonary Exacerbation Rate (per patient-year) | 0.39 | 0.60 | - | 0.005 |

| Mean change in CFQ-R Respiratory Domain score at week 24 | 5.1 points | - | 5.1 (3.2 to 7.0) | <0.001 |

EXPAND Study: Patients with one F508del mutation and a residual function mutation

| Endpoint | Tezacaftor/Ivacaftor vs. Placebo | Ivacaftor vs. Placebo |

| Mean absolute change in ppFEV1 at average of week 4 and 8 | 6.8 percentage points | 4.7 percentage points |

| Mean absolute change in sweat chloride at average of week 4 and 8 | -11.1 mmol/L | -4.5 mmol/L |

| Mean change in CFQ-R Respiratory Domain score at week 8 | 8.3 points | 7.3 points |

Experimental Protocols

Ussing Chamber Assay for CFTR Function

The Ussing chamber is a key in vitro technique used to measure ion transport across epithelial tissues. The following is a generalized protocol for assessing CFTR function in response to modulators.

Objective: To measure changes in CFTR-mediated chloride secretion in primary human bronchial epithelial (HBE) cells cultured at an air-liquid interface (ALI).

Materials:

-

HBE cells from CF donors (e.g., homozygous for F508del) cultured on permeable supports.

-

Ussing chamber system.

-

Krebs-Bicarbonate Ringer (KBR) solution.

-

Amiloride (to block ENaC channels).

-

Forskolin (to activate CFTR through cAMP).

-

CFTR potentiator (e.g., Ivacaftor).

-

CFTR inhibitor (e.g., CFTRinh-172).

-

Tezacaftor or other correctors.

Procedure:

-

Culture HBE cells on permeable supports until a differentiated, polarized monolayer is formed.

-

Treat the cells with the CFTR corrector (e.g., Tezacaftor at a specified concentration) for 24-48 hours prior to the experiment to allow for correction of the F508del-CFTR protein.

-

Mount the permeable support in the Ussing chamber, separating the apical and basolateral compartments, which are filled with pre-warmed and gassed KBR solution.

-

Measure the baseline short-circuit current (Isc), a measure of net ion transport.

-

Add amiloride to the apical chamber to inhibit sodium absorption through ENaC, isolating the chloride current.

-

Add forskolin to the basolateral chamber to stimulate CFTR-mediated chloride secretion.

-

Add a CFTR potentiator to the apical chamber to maximize the activity of the corrected CFTR channels at the cell surface.

-

Finally, add a CFTR-specific inhibitor to the apical chamber to confirm that the measured current is CFTR-dependent. The difference in current before and after the addition of the inhibitor represents the CFTR-mediated chloride secretion.

Caption: Experimental workflow for the Ussing chamber assay.

CFTR Trafficking Assay (Immunoblotting)

This protocol describes a common method to assess the correction of F508del-CFTR trafficking by observing changes in its glycosylation state.

Objective: To determine if Tezacaftor treatment increases the amount of mature, fully-glycosylated F508del-CFTR.

Materials:

-

Cells expressing F508del-CFTR (e.g., CFBE41o- cells).

-

Tezacaftor.

-

Lysis buffer.

-

Protein electrophoresis equipment (SDS-PAGE).

-

Immunoblotting equipment.

-

Primary antibody against CFTR.

-

Secondary antibody (HRP-conjugated).

-

Chemiluminescence detection reagents.

Procedure:

-

Culture cells expressing F508del-CFTR in appropriate culture vessels.

-

Treat the cells with Tezacaftor at various concentrations for a specified period (e.g., 24 hours).

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE. F508del-CFTR exists in two main forms: Band B (immature, core-glycosylated, ~150 kDa) and Band C (mature, complex-glycosylated, ~170 kDa).

-

Transfer the separated proteins to a membrane (e.g., PVDF).

-

Probe the membrane with a primary antibody specific for CFTR.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and imaging system.

-

Quantify the intensity of Band B and Band C. An increase in the ratio of Band C to Band B indicates improved trafficking of F508del-CFTR out of the endoplasmic reticulum and through the Golgi apparatus.

Caption: Experimental workflow for the CFTR trafficking immunoblotting assay.

Conclusion

The discovery and development of this compound has been a pivotal achievement in the field of cystic fibrosis therapeutics. As a highly effective CFTR corrector, it forms the backbone of combination therapies that have transformed the lives of many individuals with CF. The in-depth understanding of its mechanism of action, supported by robust preclinical and clinical data, continues to guide the development of even more effective treatments for this devastating disease. This technical guide provides a comprehensive resource for researchers and drug development professionals working to build upon this success and further advance the treatment of cystic fibrosis.

References

- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 2. Vertex's tezacaftor shows positive outcome in two Phase III trials to treat CF - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. investors.vrtx.com [investors.vrtx.com]

- 4. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Profile of tezacaftor/ivacaftor combination and its potential in the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-Tezacaftor vs. Tezacaftor Enantiomers: An In-depth Technical Guide on Stereospecific Activity in CFTR Correction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tezacaftor (VX-661) is a pivotal component in the combination therapies for cystic fibrosis (CF), functioning as a corrector of the misfolded cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly the F508del mutant. This technical guide provides a detailed examination of the enantiomer-specific activity of Tezacaftor, comparing the racemic mixture, (rac)-Tezacaftor, with its individual stereoisomers. While the clinically approved formulation of Tezacaftor is a single enantiomer, understanding the pharmacological profile of each stereoisomer is crucial for a comprehensive grasp of its structure-activity relationship and for guiding future drug development. This document summarizes the available quantitative data, outlines key experimental protocols for assessing corrector activity, and visualizes the relevant biological pathways and experimental workflows.

Introduction: The Role of Correctors in Cystic Fibrosis Therapy

Cystic fibrosis is an autosomal recessive genetic disorder caused by mutations in the CFTR gene, which encodes for an epithelial ion channel responsible for chloride and bicarbonate transport. The most common mutation, F508del, leads to the production of a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation. This results in a reduced quantity of functional CFTR protein at the cell surface, leading to the characteristic thick, sticky mucus in various organs.

CFTR corrector molecules are a class of drugs designed to rescue the processing and trafficking of misfolded CFTR protein, enabling it to reach the cell surface and exert its function. Tezacaftor (VX-661) is a "Type I" corrector that is thought to bind to the first membrane-spanning domain (MSD1) of the CFTR protein, stabilizing it during its biogenesis. It is a cornerstone of several highly effective combination therapies, including Symdeko®/Symkevi® (Tezacaftor/Ivacaftor) and Trikafta®/Kaftrio® (Elexacaftor/Tezacaftor/Ivacaftor).

Enantiomer-Specific Activity of Tezacaftor

While detailed public data directly comparing the racemic mixture of Tezacaftor to its individual enantiomers is limited, the approved and clinically utilized form of Tezacaftor is the (S)-enantiomer. The stereochemistry of a drug molecule can significantly influence its pharmacological properties, including binding affinity, efficacy, and metabolic stability. For other CFTR modulators like Elexacaftor (VX-445), studies have shown a clear difference in the activity of its enantiomers. For instance, the (S)-enantiomer of Elexacaftor is the more potent and efficacious corrector of F508del-CFTR.[1]

A comprehensive understanding of the stereospecific activity of Tezacaftor would require a head-to-head comparison of the (S)-enantiomer, the (R)-enantiomer, and the racemic mixture in preclinical assays.

Quantitative Data on CFTR Corrector Activity

The following table summarizes hypothetical comparative data for this compound and its enantiomers based on typical assays used to evaluate CFTR corrector efficacy. Note: The following data is illustrative and not based on publicly available direct comparative studies, which are currently lacking.

| Compound | F508del-CFTR Correction (EC50, µM) | Maximal F508del-CFTR Chloride Transport (% of Wild-Type) |

| This compound | Data not available | Data not available |

| (S)-Tezacaftor | Data not available | Data not available |

| (R)-Tezacaftor | Data not available | Data not available |

EC50 values represent the concentration of the compound required to achieve 50% of its maximal effect in correcting F508del-CFTR trafficking and function. Maximal chloride transport is typically measured in primary human bronchial epithelial (HBE) cells or other relevant cell lines and is expressed as a percentage of the function of wild-type CFTR.

Experimental Protocols for Assessing Corrector Activity

The evaluation of CFTR corrector efficacy involves a series of in vitro assays designed to measure the rescue of mutant CFTR protein trafficking and function.

Cell Culture

-

Cell Lines: Fischer Rat Thyroid (FRT) cells or human bronchial epithelial (HBE) cells (e.g., CFBE41o-) stably expressing the F508del-CFTR mutation are commonly used.

-

Primary Cells: Primary HBE cells obtained from individuals with CF provide a more physiologically relevant model. These cells are cultured at an air-liquid interface (ALI) to promote differentiation into a polarized epithelium.

F508del-CFTR Trafficking and Maturation Assays

-

Western Blotting: This technique is used to assess the glycosylation state of the CFTR protein. The immature, core-glycosylated form (Band B) is located in the ER, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi apparatus to the cell surface. An increase in the Band C to Band B ratio indicates improved protein trafficking.

-

Protocol:

-

Treat cells with the test compounds for 24-48 hours.

-

Lyse the cells and quantify total protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Probe the membrane with antibodies specific for different CFTR domains.

-

Detect the protein bands using chemiluminescence and quantify the band intensities.

-

-

Functional Assays for CFTR-Mediated Chloride Transport

-

Ussing Chamber Assay: This is the gold standard for measuring ion transport across epithelial monolayers.

-

Protocol:

-

Culture polarized epithelial cells on permeable supports.

-

Mount the supports in an Ussing chamber, which separates the apical and basolateral sides.

-

Measure the short-circuit current (Isc), which is a direct measure of net ion transport.

-

Stimulate CFTR activity with a cAMP agonist (e.g., forskolin) and a potentiator (e.g., ivacaftor).

-

Inhibit CFTR-specific current with a selective inhibitor (e.g., CFTRinh-172) to determine the magnitude of CFTR-mediated chloride transport.

-

-

-

Membrane Potential Assays: These assays use fluorescent probes that are sensitive to changes in cell membrane potential.

-

Protocol:

-

Plate cells in multi-well plates and treat with test compounds.

-

Load cells with a membrane potential-sensitive fluorescent dye.

-

Stimulate CFTR-mediated chloride efflux by adding a cAMP agonist in a low-chloride buffer.

-

Measure the change in fluorescence, which corresponds to membrane depolarization due to chloride efflux.

-

-

Signaling Pathways and Experimental Workflows

CFTR Protein Processing and Trafficking Pathway

The following diagram illustrates the biogenesis of the CFTR protein and the points at which correctors like Tezacaftor exert their effects.

Caption: CFTR protein biogenesis and the corrective action of (S)-Tezacaftor.

Experimental Workflow for Corrector Compound Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of CFTR corrector compounds.

Caption: A generalized workflow for the evaluation of CFTR corrector compounds.

Conclusion

Tezacaftor, specifically the (S)-enantiomer, is a highly effective CFTR corrector that plays a crucial role in modern cystic fibrosis therapy. While the publicly available data on a direct comparison between this compound and its individual enantiomers is sparse, the clinical development and approval of the single (S)-enantiomer strongly suggest its superior pharmacological profile. A more detailed, public characterization of the (R)-enantiomer and the racemic mixture would provide valuable insights for the scientific community and could inform the development of next-generation CFTR modulators. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of CFTR correctors and the elucidation of their structure-activity relationships.

References

(Rac)-VX-661 (Tezacaftor): A Technical Guide to its Preclinical Role in Cystic Fibrosis Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the preclinical research surrounding (Rac)-VX-661, commercially known as Tezacaftor. As a cornerstone of modern cystic fibrosis (CF) therapeutics, understanding its mechanism of action, preclinical efficacy, and the experimental frameworks used to evaluate it is critical for the ongoing development of novel CF treatments.

Core Mechanism of Action: A Type I CFTR Corrector

(Rac)-VX-661 is a small-molecule Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector.[1] Its primary role is to address the underlying cellular defect caused by the most common CF-causing mutation, F508del. This mutation leads to misfolding of the CFTR protein, preventing its proper trafficking to the plasma membrane and resulting in its premature degradation.[2]

VX-661 functions as a Type I corrector , specifically targeting the F508del-CFTR protein during its synthesis and folding.[3] It is believed to bind to and stabilize the first membrane-spanning domain (MSD1) of the CFTR protein.[3] This stabilization facilitates the proper folding and processing of the mutant protein, allowing it to escape degradation and traffic to the cell surface, thereby increasing the density of functional CFTR channels at the plasma membrane.[1][4]

Preclinical Efficacy: Quantitative Insights

Preclinical studies have demonstrated the efficacy of VX-661 in rescuing F508del-CFTR function, both as a monotherapy and, more significantly, in combination with other CFTR modulators. The following tables summarize key quantitative data from in vitro preclinical research.

| Parameter | Cell Line/Model | Treatment | Result | Reference |

| F508del-CFTR PM Density | CFBE41o- cells | VX-661 + VX-445 | ~45% of Wild-Type | [5] |

| F508del-CFTR PM Density | CFBE41o- cells | VX-661 + VX-445 | 42%–56% of Wild-Type | [6] |

| F508del-CFTR Function | CFBE41o- cells | VX-661 + VX-445 + VX-770 | ~90% of Wild-Type | [7] |

| F508del-CFTR Conductance | Human Bronchial Epithelial (HBE) cells | Chronic VX-661 + Acute VX-770 | ~25% of non-CF HBE | [4] |

| F508del-CFTR Chloride Channel Function | Homozygous Nasal Epithelia | VX-661 + VX-445 + VX-770 | ~62% of Wild-Type | [5][6] |

| F508del-CFTR Current | Homozygous Nasal Epithelia | VX-661 + VX-445 + Acute VX-770 | 76% of Wild-Type | [5][6] |

| Parameter | Cell Line | Treatment | EC50 | Reference |

| F508del-CFTR PM Density Increase | CFBE41o- cells | VX-445 (in the presence of VX-661) | ~0.28 µM | [5][6] |

| Parameter | Cell Line | Treatment | Result | Reference |

| Mature F508del-CFTR Half-life | CFBE41o- cells | VX-661 | ~2-fold increase | [2] |

| Mature F508del-CFTR Half-life | CFBE41o- cells | VX-661 + VX-445 | ~5-fold increase | [2] |

| F508del-CFTR Thermal Stability (T50) | CFBE41o- cells | VX-661 | Increase from 42°C to ~50°C | [2] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in the preclinical evaluation of VX-661, the following diagrams have been generated using the DOT language.

Caption: Mechanism of VX-661 in rescuing F508del-CFTR protein trafficking.

Caption: A typical experimental workflow for evaluating the efficacy of VX-661.

Detailed Experimental Protocols

The preclinical assessment of (Rac)-VX-661 relies on a suite of specialized in vitro assays. Below are detailed methodologies for key experiments cited in the literature.

Cell Culture and Treatment

-

Cell Lines: Human bronchial epithelial cell lines expressing F508del-CFTR, such as CFBE41o-, are commonly used.[2][6] Primary human bronchial or nasal epithelial cells from CF patients are also utilized for more clinically relevant data.[5][6]

-

Culture Conditions: Cells are cultured at 37°C in a 5% CO2 humidified incubator. For primary cells, air-liquid interface (ALI) culture is often employed to promote differentiation into a polarized epithelial monolayer.[8]

-

Treatment Protocol: Cells are typically incubated with VX-661 (e.g., 3 µM) for 24 to 48 hours to allow for the correction of F508del-CFTR processing and trafficking.[4][9] In combination studies, other modulators like VX-445 (elexacaftor) and/or VX-770 (ivacaftor) are co-incubated.

Western Blotting for CFTR Expression and Maturation

-

Objective: To quantify the abundance of the immature (Band B, core-glycosylated) and mature (Band C, complex-glycosylated) forms of F508del-CFTR.

-

Methodology:

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Immunoblotting: Proteins are transferred to a PVDF or nitrocellulose membrane. The membrane is blocked and then incubated with a primary antibody specific for CFTR. Subsequently, a horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

-

Ussing Chamber Short-Circuit Current (Isc) Measurements

-

Objective: To measure CFTR-mediated chloride ion transport across polarized epithelial cell monolayers.

-

Methodology:

-

Cell Plating: Differentiated epithelial cells on permeable supports (e.g., Transwell inserts) are mounted in an Ussing chamber.

-

Basolateral and Apical Solutions: The chambers are filled with appropriate physiological saline solutions, and the transepithelial voltage is clamped at 0 mV.

-

Pharmacological Stimulation:

-

Amiloride is added to the apical side to block epithelial sodium channels (ENaC).

-

Forskolin (a cAMP agonist) is added to stimulate CFTR activity.

-

A CFTR potentiator, such as VX-770, is often added to maximize channel gating.

-

A CFTR inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is CFTR-specific.

-

-

Data Acquisition: The short-circuit current (Isc), which reflects the net ion transport, is continuously recorded. The change in Isc upon stimulation is indicative of CFTR function.

-

Thermoaggregation Assay

-

Objective: To assess the conformational stability of the F508del-CFTR protein after corrector treatment.

-

Methodology:

-

Cell Lysate Preparation: Cell lysates containing the corrected F508del-CFTR are prepared.

-

Heating: Aliquots of the lysate are heated at various temperatures for a defined period.

-

Centrifugation: The samples are centrifuged to pellet the aggregated proteins.

-

Western Blotting: The amount of soluble (non-aggregated) CFTR remaining in the supernatant is quantified by Western blotting.

-

Analysis: The temperature at which 50% of the protein remains soluble (T50) is determined as a measure of thermal stability.[2]

-

Animal Models in Preclinical Research

While in vitro models are crucial for initial screening and mechanistic studies, animal models provide insights into the in vivo pharmacology and pathophysiology. Mouse models of cystic fibrosis have been historically used, but they often do not fully recapitulate the lung disease seen in humans.[10] More recently, ferret and pig models, which exhibit spontaneous lung and pancreatic disease more similar to human CF, have become valuable tools for preclinical research.[11] These models can be used to evaluate the in vivo efficacy of correctors like VX-661 on clinically relevant endpoints.

Conclusion

The preclinical evaluation of (Rac)-VX-661 has been instrumental in establishing its role as a foundational CFTR corrector. Through a combination of sophisticated in vitro assays and relevant animal models, researchers have elucidated its mechanism of action, quantified its efficacy in rescuing the F508del-CFTR mutation, and paved the way for its successful clinical application in combination therapies. This guide provides a comprehensive overview of the key preclinical data and methodologies that have underpinned the development of this important therapeutic agent for cystic fibrosis.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. Partial Rescue of F508del-CFTR Stability and Trafficking Defects by Double Corrector Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review [mdpi.com]

- 4. apexbt.com [apexbt.com]

- 5. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]

- 6. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elexacaftor co-potentiates the activity of F508del and gating mutants of CFTR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in Preclinical In Vitro Models for the Translation of Precision Medicine for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Animal Models of Cystic Fibrosis Pathology: Phenotypic Parallels and Divergences - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New animal models of cystic fibrosis: what are they teaching us? - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-Tezacaftor Binding Site on F508del-CFTR Protein: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cystic fibrosis (CF) is an autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most prevalent mutation, F508del, results in the misfolding of the CFTR protein, leading to its premature degradation and a significant reduction in its presence at the cell surface. CFTR modulators, particularly correctors, have revolutionized CF treatment. Tezacaftor (VX-661) is a second-generation CFTR corrector designed to address the trafficking defect of the F508del-CFTR protein. This technical guide provides an in-depth analysis of the (Rac)-Tezacaftor binding site on the F508del-CFTR protein, detailing its mechanism of action, quantitative binding data, and the experimental protocols used for its characterization.

The F508del-CFTR Protein and the Role of Tezacaftor

The F508del mutation leads to a cascade of folding defects, primarily affecting the stability of the first nucleotide-binding domain (NBD1) and its interface with the membrane-spanning domains (MSDs). This instability flags the protein for degradation by the cellular quality control system in the endoplasmic reticulum (ER), preventing its maturation and trafficking to the plasma membrane[1][2].

Tezacaftor is classified as a Type I CFTR corrector. Its primary mechanism involves direct binding to the F508del-CFTR protein during its biogenesis, acting as a pharmacological chaperone[2][3]. This binding stabilizes the protein, facilitating its proper folding and subsequent trafficking from the ER to the cell surface, thereby increasing the density of functional CFTR channels on the plasma membrane[1][4].

Mechanism of Action: From Misfolding to Correction

The corrective action of Tezacaftor is a critical step in a multi-faceted treatment approach. While Tezacaftor rescues the protein's trafficking to the cell surface, the F508del-CFTR channel still exhibits a gating defect (a reduced probability of opening). Therefore, it is used in combination with a potentiator, such as Ivacaftor, which acts on the cell-surface channels to increase their open probability and enhance chloride ion transport[2][4]. Furthermore, Tezacaftor is a key component of triple-combination therapies, like with Elexacaftor and Ivacaftor, where different correctors bind to distinct sites on the CFTR protein to achieve a synergistic effect[3][5].

The this compound Binding Site

High-resolution structural studies, primarily using cryo-electron microscopy (cryo-EM), have elucidated that Tezacaftor binds directly to the first transmembrane domain (TMD1, also known as MSD1) of the CFTR protein[5][6][7].

-

Location: The binding pocket is situated at the interface between the TMD1 helices and the surrounding lipid bilayer[5].

-

Shared Site: Tezacaftor shares an overlapping binding site with the first-generation corrector, Lumacaftor (VX-809)[5][8].

-

Key Interactions: The polar region of Tezacaftor is exposed at the protein/lipid interface. A key interaction involves the formation of a hydrogen bond with the residue Arginine 74 (R74) within TMD1[5]. This interaction is distinct from that of Lumacaftor, which forms a salt bridge with a different residue in the same region[5]. This binding stabilizes TMD1, a region destabilized by the F508del mutation, thereby facilitating proper domain-domain assembly[6][9].

Quantitative Binding and Potency Data

The interaction between Tezacaftor and CFTR has been quantified using various biochemical and cell-based assays. The data highlights a competitive binding mechanism with Lumacaftor and demonstrates its potency in cellular models.

| Parameter | Value | Assay Type | Cell/System | Comments | Reference |

| Ki (Inhibition Constant) | 115 ± 42 nM | Radioligand Competition Binding | Purified wtCFTR | Tezacaftor competing against [³H]lumacaftor. | [8] |

| EC₅₀ (Half Maximal Effective Concentration) | ~516 nM | Cell-based functional assay | Not specified | Potency of Tezacaftor in cell-based functional assays. | [8] |

Experimental Protocols

The characterization of Tezacaftor's binding and corrective action relies on a suite of specialized biophysical and cell-based assays.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a non-radiolabeled compound (Tezacaftor) by measuring its ability to displace a known radiolabeled ligand ([³H]lumacaftor) from its binding site on the CFTR protein.

Methodology:

-

Protein Preparation: Purified wild-type CFTR protein is prepared in a suitable buffer system.

-

Assay Setup: A constant concentration of [³H]lumacaftor (e.g., 10 nM) is incubated with the purified CFTR protein.

-

Competition: Increasing concentrations of unlabeled Tezacaftor are added to the incubation mixture.

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The protein-bound radioligand is separated from the unbound radioligand (e.g., via filtration).

-

Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific [³H]lumacaftor binding versus the concentration of Tezacaftor. The IC₅₀ (concentration of competitor that inhibits 50% of specific binding) is determined by fitting the data to a single-site competitive binding model. The Ki is then calculated using the Cheng-Prusoff equation.[8]

Western Blotting for CFTR Maturation

This immunoassay is the gold standard for visually and quantitatively assessing the efficacy of a corrector. It distinguishes between the immature, core-glycosylated form of CFTR (Band B, ~150 kDa) resident in the ER, and the mature, complex-glycosylated form (Band C, ~170 kDa) that has successfully trafficked through the Golgi apparatus[9][10].

Methodology:

-

Cell Culture and Treatment: Human bronchial epithelial cells expressing F508del-CFTR (e.g., CFBE41o-) are cultured to confluence. The cells are then treated with a vehicle control or varying concentrations of Tezacaftor for 24-48 hours at 37°C.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Equal amounts of total protein are separated on a low-percentage (e.g., 6-8%) SDS-polyacrylamide gel to resolve the high molecular weight CFTR bands.

-

Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

Immunodetection: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody specific for CFTR. This is followed by incubation with an HRP-conjugated secondary antibody.

-

Visualization and Quantification: The CFTR bands are visualized using an enhanced chemiluminescence (ECL) substrate. The band intensities for Band B and Band C are quantified using densitometry. A successful corrector will show a significant increase in the intensity of Band C relative to Band B.[9][10]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is the pivotal structural biology technique used to determine the high-resolution three-dimensional structure of the CFTR protein in complex with small molecule modulators like Tezacaftor.

Methodology:

-

Protein Expression and Purification: Large quantities of human CFTR protein are expressed (e.g., in HEK293 cells) and purified in a detergent solution that maintains its structural integrity.

-

Complex Formation: The purified CFTR protein is incubated with a saturating concentration of Tezacaftor.

-

Vitrification: A small volume of the CFTR-Tezacaftor complex is applied to an EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane. This traps the protein complexes in a thin layer of vitreous (non-crystalline) ice.

-

Data Collection: The frozen grid is loaded into a transmission electron microscope. Thousands of images (micrographs), each containing many individual protein particles in different orientations, are automatically collected.

-

Image Processing: The individual particle images are computationally extracted from the micrographs.

-

3D Reconstruction: The 2D particle images are aligned and averaged based on their orientations to reconstruct a high-resolution 3D map of the protein's electron density.

-

Model Building and Refinement: An atomic model of the CFTR-Tezacaftor complex is built into the 3D density map. The non-protein density corresponding to the bound Tezacaftor molecule is identified, allowing for the precise mapping of the binding site and its interactions with specific amino acid residues[5].

Rationale for Combination Therapy

The clinical success of Tezacaftor is rooted in its use as part of a combination therapy. The F508del mutation causes multiple defects in the CFTR protein. A multi-drug approach allows for the targeting of these distinct defects simultaneously, leading to a more robust and clinically significant restoration of CFTR function than can be achieved with a single agent.

References

- 1. Profile of tezacaftor/ivacaftor combination and its potential in the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. cff.org [cff.org]

(Rac)-Tezacaftor: A Comprehensive Pharmacology and Toxicology Profile

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacology and toxicology of (Rac)-Tezacaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) corrector. While the clinically approved and marketed form is the single enantiomer, Tezacaftor (VX-661), this document will address the racemic mixture and provide a comprehensive profile based on available data for the active enantiomer.

Introduction

Cystic fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the CFTR gene, which encodes for the CFTR protein, an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[1] The most common mutation, F508del, results in a misfolded CFTR protein that is prematurely degraded and does not traffic to the cell surface.[2] this compound is a racemic mixture of a small molecule corrector designed to address this underlying defect. The active enantiomer, Tezacaftor, facilitates the proper folding and trafficking of the F508del-CFTR protein to the cell surface, thereby increasing the quantity of functional channels.[3][4]

While preclinical development may have initially involved the racemic mixture, subsequent development and clinical trials have focused exclusively on the single enantiomer, Tezacaftor. This is a common practice in drug development, as one enantiomer is often responsible for the desired therapeutic activity, while the other may be inactive, less active, or contribute to off-target effects and toxicity.[5] This guide will focus on the known pharmacology and toxicology of Tezacaftor, which is representative of the active component of the racemate.

Pharmacology

Mechanism of Action

Tezacaftor is a CFTR corrector that acts by directly binding to the F508del-CFTR protein.[3] This binding helps to stabilize the protein's conformation, allowing it to escape the endoplasmic reticulum's quality control system and traffic to the cell surface through the Golgi apparatus.[6] By increasing the density of CFTR channels at the plasma membrane, Tezacaftor, particularly in combination with a CFTR potentiator like Ivacaftor, leads to a significant increase in chloride ion transport.[3][4] This restoration of ion channel function helps to hydrate the mucus layer in the airways and other affected organs, alleviating the primary physiological defect in cystic fibrosis.

Signaling Pathway of CFTR Protein Trafficking and the Action of Tezacaftor

Pharmacokinetics

The pharmacokinetic profile of Tezacaftor has been evaluated in healthy volunteers and patients with cystic fibrosis.

Table 1: Pharmacokinetic Parameters of Tezacaftor

| Parameter | Value | Reference(s) |

| Absorption | ||

| Time to Peak Plasma Concentration (Tmax) | ~3 hours | [3] |

| Effect of Food | No clinically significant effect | [3] |

| Distribution | ||

| Protein Binding | ~99% | [3] |

| Metabolism | ||

| Primary Metabolic Pathway | Oxidation | [7] |

| Primary Metabolizing Enzymes | CYP3A4 and CYP3A5 | [7] |

| Active Metabolites | M1-tezacaftor (similar potency to parent) | [8] |

| Inactive/Less Active Metabolites | M2-tezacaftor, M5-tezacaftor | [8] |

| Excretion | ||

| Primary Route of Elimination | Feces (~72%) | [3] |

| Renal Elimination | Minimal | [3] |

Drug-Drug Interactions

Tezacaftor is a substrate of CYP3A4 and CYP3A5. Therefore, co-administration with strong CYP3A inducers or inhibitors can significantly alter its plasma concentrations.

Table 2: Effects of Co-administered Drugs on Tezacaftor

| Co-administered Drug Class | Effect on Tezacaftor Exposure | Recommendation | Reference(s) |

| Strong CYP3A Inducers (e.g., rifampin) | Significant decrease | Not recommended | [7] |

| Strong CYP3A Inhibitors (e.g., ketoconazole) | Significant increase | Dose reduction required | [7] |

| Moderate CYP3A Inhibitors (e.g., fluconazole) | Increase | Dose reduction required | [7] |

Toxicology

The toxicological profile of Tezacaftor has been assessed through a comprehensive program of nonclinical and clinical studies.

Nonclinical Toxicology

Nonclinical safety studies were conducted in rats and dogs. The primary findings are summarized below.

Table 3: Summary of Nonclinical Toxicology Findings for Tezacaftor

| Study Type | Species | Key Findings | Reference(s) |

| General Toxicology | Rat, Dog | Decreased body weight, dilated lymphatics in the GI tract. | [2] |

| Genetic Toxicology | In vitro and in vivo assays | No evidence of genotoxicity. | [2] |

| Carcinogenicity | Rat, Mouse | No evidence of carcinogenicity. | [2] |

| Reproductive and Developmental Toxicology | Rat, Rabbit | Maternal toxicity (reduced body weight and food consumption) at high doses. No effects on fertility or teratogenicity. Reduced pup weights and developmental delays at maternally toxic doses. | [2] |

| Juvenile Animal Study | Rat | Cataracts observed. | [2] |

Clinical Toxicology

The safety of Tezacaftor has been evaluated in numerous clinical trials, primarily as part of combination therapies (Symdeko and Trikafta). The most common adverse events are generally mild to moderate in severity.

Table 4: Common Adverse Events Reported in Clinical Trials of Tezacaftor-containing Regimens (Occurring in ≥5% of patients and more frequently than placebo)

| Adverse Event | Frequency | Reference(s) |

| Headache | Common | [9][10] |

| Nasopharyngitis | Common | [9] |

| Nausea | Common | [9] |

| Dizziness | Common | [9] |

| Increased sputum | Common | [9] |

| Respiratory tract infection | Common | [10] |

| Abdominal pain | Common | [10] |

| Diarrhea | Common | [10] |

| Rash | Common | [10] |

| Increased Alanine Aminotransferase (ALT) | Common | [10] |

| Increased Aspartate Aminotransferase (AST) | Common | [10] |

Of note, elevations in liver enzymes (ALT and AST) have been observed, necessitating regular monitoring of liver function, particularly during the initial phase of treatment.[10] Additionally, cases of non-congenital lens opacities (cataracts) have been reported in pediatric patients, leading to a recommendation for ophthalmological examinations in this population.[2]

Experimental Protocols

In Vitro Assay for CFTR Corrector Efficacy: Western Blot for CFTR Maturation

This protocol is used to assess the ability of a CFTR corrector like Tezacaftor to rescue the processing and trafficking of the F508del-CFTR protein from its immature, core-glycosylated state (Band B) to its mature, complex-glycosylated form (Band C).

Experimental Workflow for CFTR Maturation Western Blot Assay

Detailed Methodology:

-

Cell Culture: Culture human bronchial epithelial cells homozygous for the F508del-CFTR mutation (e.g., CFBE41o-) on permeable supports until fully differentiated.

-

Compound Treatment: Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 24-48 hours at 37°C.

-

Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 6% Tris-glycine SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody against CFTR overnight at 4°C. Following washes with TBST, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Perform densitometric analysis to quantify the intensity of Band B (~150 kDa) and Band C (~170 kDa). An increase in the Band C to Band B ratio indicates improved CFTR maturation.[11]

In Vitro Assay for CFTR Function: Forskolin-Induced Swelling (FIS) of Intestinal Organoids

This assay measures the function of the CFTR channel at the cell surface. Intestinal organoids derived from individuals with CF will swell in response to forskolin (a cAMP agonist that opens the CFTR channel) if functional CFTR is present.

Detailed Methodology:

-

Organoid Culture: Culture human intestinal organoids derived from rectal biopsies of individuals with CF according to established protocols.

-

Compound Treatment: Plate organoids in Matrigel and treat with this compound or vehicle control for 24 hours to allow for CFTR correction and trafficking.

-

Assay Initiation: Replace the culture medium with a buffer containing Calcein green (to visualize the organoids) and incubate.

-

Forskolin Stimulation: Add forskolin (e.g., 5 µM) to the buffer to activate CFTR channels.

-

Imaging: Acquire images of the organoids at baseline (before forskolin) and at regular intervals for 1-2 hours after forskolin addition using live-cell imaging.

-

Analysis: Measure the change in the cross-sectional area of the organoids over time. An increase in swelling in the this compound-treated organoids compared to the vehicle control indicates functional rescue of the CFTR channel.[12]

Conclusion

This compound, and more specifically its active enantiomer Tezacaftor, is a significant advancement in the treatment of cystic fibrosis. As a CFTR corrector, it targets the fundamental defect in individuals with the F508del mutation by improving the processing and trafficking of the mutant protein to the cell surface. Its pharmacokinetic profile is well-characterized, allowing for effective dosing in combination with other CFTR modulators. While the toxicological profile necessitates monitoring of liver function and ophthalmologic health in pediatric patients, it is generally well-tolerated. The development of Tezacaftor as a single enantiomer highlights the importance of stereochemistry in modern drug design to optimize efficacy and safety. Further research into the long-term effects of Tezacaftor-containing regimens will continue to refine our understanding of its role in the management of cystic fibrosis.

References

- 1. Pharmacokinetics of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor in Special Cystic Fibrosis Populations: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]

- 4. symdeko.com [symdeko.com]

- 5. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. trikaftahcp.com [trikaftahcp.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Study Design for Two Clinical Trials | SYMDEKO® (tezacaftor/ivacaftor and ivacaftor) [symdekohcp.com]

- 10. Elexacaftor-Tezacaftor-Ivacaftor for Cystic Fibrosis with a Single Phe508del Allele - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. stemcell.com [stemcell.com]

The Stereospecific World of Tezacaftor: An In-Depth Guide to a Key CFTR Corrector

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the stereochemistry and mechanism of action of Tezacaftor (VX-661), a second-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector. We will explore the critical role of its specific stereoisomer in rescuing the function of the most common disease-causing CFTR mutant, F508del. This document provides a comprehensive overview of the underlying cellular pathways, detailed experimental protocols for assessing corrector activity, and a summary of key clinical trial data.

Introduction: The Challenge of F508del-CFTR and the Rise of Correctors

Cystic fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the CFTR gene, which encodes an epithelial ion channel responsible for chloride and bicarbonate transport. The most prevalent mutation, a deletion of phenylalanine at position 508 (F508del), results in a misfolded CFTR protein that is recognized by the cell's quality control machinery and prematurely degraded in the endoplasmic reticulum (ER).[1] This leads to a significant reduction in functional CFTR protein at the cell surface, causing the hallmark symptoms of CF.

CFTR correctors are a class of small molecules designed to overcome this trafficking defect. Tezacaftor, developed by Vertex Pharmaceuticals, represents a significant advancement in this therapeutic class. It is a component of the combination therapies Symdeko® (Tezacaftor/Ivacaftor) and Trikafta® (Elexacaftor/Tezacaftor/Ivacaftor).[2][3]

The Crucial Role of Stereochemistry

The therapeutic efficacy of many drugs is dependent on their three-dimensional structure. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, can exhibit vastly different pharmacological and toxicological profiles.[4][5]

Tezacaftor is a chiral molecule, and the therapeutically active form is the (R)-enantiomer: (R)-1-(2,2-difluorobenzo[d][6][7]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropane-1-carboxamide .[8][9] While direct comparative studies of all Tezacaftor stereoisomers are not extensively published, the consistent use and regulatory approval of this specific (R)-enantiomer underscore its optimized activity and safety profile. The importance of stereoselectivity in this class of drugs is exemplified by the CFTR corrector Vanzacaftor, where the (S)-enantiomer is responsible for CFTR correction, while the (R)-enantiomer has a distinct off-target activity.[10]

Mechanism of Action: Stabilizing a Key Domain

Tezacaftor functions by directly binding to and stabilizing the first transmembrane domain (TMD1) of the CFTR protein.[11] This interaction is thought to occur at an early stage of CFTR biogenesis, preventing the misfolded F508del-CFTR from being targeted for premature degradation.[12] By stabilizing TMD1, Tezacaftor facilitates the proper assembly of the entire protein, allowing it to traffic through the Golgi apparatus to the cell surface.[13]

The following diagram illustrates the CFTR protein folding and degradation pathway and the intervention point of Tezacaftor.

Caption: CFTR folding pathway and Tezacaftor's point of intervention.

Quantitative Data on Efficacy and Safety

Clinical trials have demonstrated the efficacy and safety of Tezacaftor in combination with the potentiator Ivacaftor. A potentiator is a molecule that increases the channel opening probability of the CFTR protein once it is at the cell surface. The following tables summarize key findings from pivotal studies.

Table 1: Efficacy of Tezacaftor in Combination with Ivacaftor

| Study Population | Treatment Group | Change in ppFEV1 from Baseline | Absolute Change in Sweat Chloride (mmol/L) |

| F508del Homozygous | Tezacaftor/Ivacaftor | +4.0 percentage points | -9.5 |

| Placebo | - | +1.0 | |

| F508del/G551D | Tezacaftor + Ivacaftor | +6.8 percentage points | -21.1 |

| Placebo + Ivacaftor | - | -0.7 |

ppFEV1: percent predicted forced expiratory volume in one second. Data are from a phase 3 trial.

Table 2: Efficacy of Elexacaftor/Tezacaftor/Ivacaftor

| Study Population | Treatment Group | Change in ppFEV1 from Baseline | Absolute Change in Sweat Chloride (mmol/L) |

| One F508del Allele | Elexacaftor/Tezacaftor/Ivacaftor | +13.8 percentage points | -41.8 |

| Placebo | - | +1.9 |

Data are from a phase 3 trial.

Safety Profile: Across clinical trials, Tezacaftor-containing regimens have been generally well-tolerated. The most common adverse events are typically mild to moderate and can include headache, cough, and upper respiratory tract infections.

Experimental Protocols for Assessing Corrector Activity

The evaluation of CFTR corrector efficacy relies on a suite of specialized in vitro and ex vivo assays. Below are detailed methodologies for key experiments.

Western Blotting for CFTR Glycosylation

This assay assesses the maturation of the CFTR protein. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi.[14] An effective corrector will increase the ratio of Band C to Band B.

Protocol:

-

Cell Culture and Treatment: Culture human bronchial epithelial (HBE) cells homozygous for the F508del mutation. Treat cells with the desired concentration of Tezacaftor or vehicle control for 24-48 hours.

-

Cell Lysis: Lyse the cells in a suitable buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a low-percentage (e.g., 6-8%) SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.[15][16]

-

Densitometry: Quantify the intensity of Band B and Band C using image analysis software.

Caption: Workflow for Western blot analysis of CFTR glycosylation.

Ussing Chamber Assay for Ion Transport

The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers.[17][18] It directly quantifies CFTR-mediated chloride secretion as a short-circuit current (Isc).

Protocol:

-

Cell Culture: Culture F508del-CFTR expressing epithelial cells on permeable supports until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.

-

Treatment: Treat the cell monolayers with Tezacaftor or vehicle control for 24-48 hours.

-

Ussing Chamber Setup: Mount the permeable support in an Ussing chamber with Ringer's solution on both sides, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Pharmacological Additions:

-

Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).

-

Add forskolin to both chambers to raise intracellular cAMP and activate CFTR.

-

Add a CFTR potentiator (e.g., Ivacaftor) to the apical chamber to maximize channel opening.

-

Add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm the measured current is CFTR-dependent.

-

-

Data Acquisition: Record the changes in Isc in response to each pharmacological agent.[17][18]

Caption: Experimental workflow for the Ussing chamber assay.

Forskolin-Induced Swelling (FIS) Assay

This assay is used to assess CFTR function in 3D organoid cultures derived from patient rectal biopsies.[19] Activation of CFTR with forskolin leads to chloride and fluid secretion into the organoid lumen, causing them to swell.

Protocol:

-

Organoid Culture: Establish and culture intestinal organoids from rectal biopsies of CF patients.

-

Seeding and Treatment: Seed organoids in a 96-well plate and treat with Tezacaftor or vehicle control for 18-24 hours.

-

Staining and Stimulation: Stain the organoids with a live-cell dye (e.g., calcein green). Add forskolin to stimulate CFTR-mediated fluid secretion.

-

Live-Cell Imaging: Monitor organoid swelling over time using confocal live-cell microscopy.

-

Data Analysis: Quantify the change in organoid area or volume over time. The area under the curve (AUC) is a measure of CFTR activity.[20][21]

Caption: Workflow for the forskolin-induced swelling (FIS) assay.

Conclusion

Tezacaftor's development marks a significant milestone in the treatment of cystic fibrosis. Its stereospecific action in correcting the trafficking of F508del-CFTR highlights the importance of three-dimensional molecular structure in drug design. By stabilizing the first transmembrane domain of the nascent CFTR protein, Tezacaftor facilitates its proper folding and trafficking to the cell surface, leading to clinically meaningful improvements in lung function and other disease markers. The experimental protocols detailed in this guide provide a framework for the continued investigation of CFTR correctors and the development of even more effective therapies for individuals with cystic fibrosis.

References

- 1. Improved correction of F508del-CFTR biogenesis with a folding facilitator and an inhibitor of protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor | CoLab [colab.ws]

- 4. biomedgrid.com [biomedgrid.com]

- 5. youtube.com [youtube.com]

- 6. CFTR Folding: From Structure and Proteostasis to Cystic Fibrosis Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. chembk.com [chembk.com]

- 10. benchchem.com [benchchem.com]

- 11. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review [mdpi.com]

- 12. Molecular Structures Reveal Synergistic Rescue of Δ508 CFTR by Trikafta Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CFTR Assays | Cystic Fibrosis Foundation [cff.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. huborganoids.nl [huborganoids.nl]

(Rac)-Tezacaftor: A Technical Guide to its Application in F508del-CFTR Protein Folding Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (Rac)-Tezacaftor (VX-661), a key small molecule corrector used in the study and treatment of Cystic Fibrosis (CF). The focus is on its role in addressing the folding defect of the F508del-CFTR protein, the most common mutation causing CF. This document details the mechanism of action, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Introduction to F508del-CFTR and the Role of Correctors

Cystic Fibrosis is a monogenic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2] The CFTR protein functions as a chloride and bicarbonate channel in epithelial cells.[3] The most prevalent mutation, F508del, results from the deletion of a phenylalanine residue at position 508. This leads to misfolding of the CFTR protein, causing its retention in the endoplasmic reticulum (ER) and subsequent degradation, thus preventing it from reaching the cell surface to perform its function.[1][4]

CFTR modulators are a class of drugs designed to counteract the effects of CFTR mutations. These are broadly categorized as correctors and potentiators. Correctors, such as Tezacaftor, aim to rescue the misfolded F508del-CFTR protein, facilitating its proper folding and trafficking to the cell membrane.[5][6][7] Potentiators, like Ivacaftor, work on the CFTR channels that have reached the cell surface to increase their opening probability and enhance ion transport.[5][8] Tezacaftor is often used in combination therapies, most notably with Ivacaftor and another corrector, Elexacaftor, to achieve a more robust clinical effect.[7][8]

Mechanism of Action of Tezacaftor